REACTION_SMILES
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[C:1]([CH2:2][OH:3])([O:5][CH3:4])=[O:6].[NH2:7][c:8]1[s:9][cH:10][c:11]([CH3:13])[n:12]1>>[C:1]([CH2:2][OH:3])(=[O:5])[NH:7][c:8]1[s:9][cH:10][c:11]([CH3:13])[n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc(N)n1
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Name
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Type
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product
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Smiles
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Cc1csc(NC(=O)CO)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |